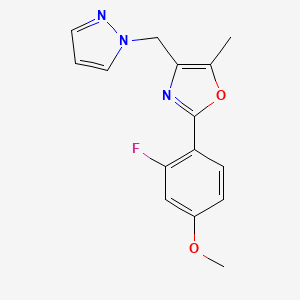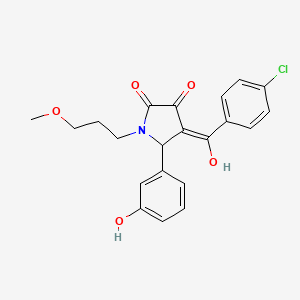![molecular formula C15H22ClN3O2 B5433732 3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5433732.png)
3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride, commonly known as SPI-017, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPI-017 is a spirocyclic compound that belongs to the class of diazaspiro compounds. It has a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The exact mechanism of action of SPI-017 is not yet fully understood. However, it is believed to work by modulating the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability. SPI-017 has been shown to enhance the activity of GABA-A receptors, which are known to play a crucial role in the inhibition of neuronal activity. This activity is believed to underlie the anticonvulsant and neuroprotective effects of SPI-017.
Biochemical and Physiological Effects
SPI-017 has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which is known to have a calming effect. SPI-017 has also been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the excitation of neurons. Additionally, SPI-017 has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of SPI-017 is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, SPI-017 has been shown to have potent anticonvulsant and neuroprotective properties in animal models, which suggests that it may have therapeutic potential for a variety of neurological disorders. However, there are also some limitations associated with the use of SPI-017 in lab experiments. For example, the synthesis of SPI-017 is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of SPI-017 is not yet fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are several future directions for research on SPI-017. One area of focus could be the development of new synthetic methods for the production of SPI-017, which could make it more accessible for research and drug development. Additionally, further studies are needed to elucidate the exact mechanism of action of SPI-017, which could lead to the development of more effective treatments for neurological disorders. Finally, more research is needed to explore the potential anticancer properties of SPI-017, which could lead to the development of new cancer treatments.
合成方法
The synthesis of SPI-017 involves a multi-step process that includes the reaction of 3-chloro-5-isoxazolecarboxylic acid with 3-aminopropanoic acid, followed by cyclization with 1,5-diaminopentane. The resulting compound is then treated with hydrochloric acid to obtain SPI-017 in the form of a hydrochloride salt. The synthesis of SPI-017 is a complex process that requires expertise in organic chemistry.
科学研究应用
SPI-017 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant and neuroprotective properties in animal models of epilepsy and brain injury. SPI-017 has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, SPI-017 has shown promising results in preclinical studies as a potential anticancer agent.
属性
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-1-(3,9-diazaspiro[5.5]undecan-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-11-12(21-18-13)1-2-14(20)19-9-5-15(6-10-19)3-7-17-8-4-15/h11,17H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOUBSMKRPWUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)CCC3=CC(=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5433656.png)
![N-cyclopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5433659.png)
![3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine](/img/structure/B5433667.png)

![3-isopropyl-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433682.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methylphenyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5433685.png)

![1'-(cyclopropylcarbonyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433696.png)
![7-(3-hydroxy-2-methylbenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5433713.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5433728.png)
![3-({[1-(3-thienylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5433731.png)
![N-methyl-N-[(1S)-1-phenylethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5433738.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5433747.png)